
Mirodenafil-d7 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, particularly in the context of erectile dysfunction and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps such as deuterium exchange reactions, purification, and crystallization .
Chemical Reactions Analysis
Metabolic Pathways and Biotransformation
Mirodenafil-d7 undergoes hepatic metabolism similar to the non-deuterated form, with deuterium slowing specific reaction kinetics:
-
Primary metabolism :
CYP3A4 mediates N-dealkylation to form SK-3541, a metabolite with 10-fold lower PDE5 inhibitory potency . Minor contributions from CYP2C8 are noted . -
Excretion :
90% of metabolites are eliminated via feces, with <2% renal excretion, indicating extensive first-pass metabolism .
Metabolite | Enzyme Involved | Potency (vs. Parent) | Excretion Route |
---|---|---|---|
SK-3541 | CYP3A4, CYP2C8 | 10% | Feces (>90%) |
Physicochemical Stability
Mirodenafil-d7 dihydrochloride exhibits stability under controlled conditions:
-
Solubility :
-
Degradation :
Aqueous solutions degrade within 24 hours, necessitating fresh preparation .
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
DMSO | 25 | >1 year at -80°C |
PBS | 0.1 | <24 hours |
Key Findings and Implications
-
Mirodenafil-d7’s synthetic route emphasizes deuterium incorporation at the propoxy group, ensuring minimal isotopic interference with pharmacodynamic activity .
-
Slowed metabolic kinetics due to deuterium may enhance bioavailability in preclinical models, though clinical relevance requires further study .
-
Stability in organic solvents supports its use in high-throughput assays, while aqueous instability necessitates careful handling .
Scientific Research Applications
Mirodenafil-d7 Dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used to study the effects of deuterium substitution on the chemical properties and reactivity of Mirodenafil.
Biology: The compound is used in biological studies to understand its interaction with biological molecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of erectile dysfunction and Alzheimer’s disease. .
Mechanism of Action
Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The molecular targets and pathways involved include the cGMP/PKG/CREB signaling pathway, glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) transcriptional activity, and the Wnt/β-catenin signaling .
Comparison with Similar Compounds
Similar Compounds
Mirodenafil-d7 Dihydrochloride is similar to other PDE5 inhibitors such as:
- Sildenafil
- Tadalafil
- Vardenafil
- Avanafil
- Udenafil
Uniqueness
What sets this compound apart is its higher selectivity for PDE5 inhibition and its deuterated form, which provides unique pharmacokinetic properties. This makes it a valuable tool in research for studying drug metabolism and the effects of deuterium substitution .
Biological Activity
Mirodenafil-d7 Dihydrochloride is a derivative of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article explores its biological activity, pharmacokinetics, efficacy, and safety based on diverse sources.
Mirodenafil is classified as a pyrrolopyrimidinone compound. It functions by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, mirodenafil enhances the vasodilatory effects of nitric oxide, leading to increased blood flow to the corpus cavernosum during sexual stimulation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies:
- Absorption : Mirodenafil is rapidly absorbed after oral administration. Studies indicate that the mean absolute bioavailability is around 24.1% to 69.9% in rats, depending on the dosage .
- Metabolism : It undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 .
- Half-life : The half-life ranges from 30.5 to 41.3 minutes across different doses .
- Dose-dependent Pharmacokinetics : The pharmacokinetic parameters such as C_max and AUC are dose-dependent due to saturable hepatic metabolism .
Efficacy in Clinical Studies
Mirodenafil has shown promising results in clinical trials:
- Erectile Dysfunction : In a multicenter, randomized, double-blind study, patients receiving mirodenafil at doses of 50 mg or 100 mg exhibited significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores .
Study Type | Dose (mg) | IIEF Score Improvement | Completion Rate |
---|---|---|---|
Randomized Controlled Trial | 50 mg | 8.67 ± 6.43 vs. 2.26 ± 6.11 (placebo) | 96.4% |
Phase III Trial | 100 mg | Significant improvement compared to placebo | Not specified |
- Safety Profile : Mirodenafil has been reported to be well-tolerated with mild adverse effects that typically resolve spontaneously .
Comparative Efficacy with Other PDE5 Inhibitors
Mirodenafil's selectivity for PDE5 is approximately ten times stronger than that of sildenafil, which may contribute to its efficacy at lower doses .
Compound | Selectivity Ratio for PDE5 | Common Side Effects |
---|---|---|
Mirodenafil | 48,235 | Minimal visual disturbances |
Sildenafil | 80 | Flushing, headaches |
Vardenafil | 690 | Flushing, nasal congestion |
Case Studies and Clinical Trials
In addition to its primary use for ED, mirodenafil has been evaluated in patients with comorbid conditions:
Properties
Molecular Formula |
C26H37N5O5S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2 |
InChI Key |
MIJFNYMSCFYZNY-XSIGYUCQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.